Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate

GABA transporter 1 (GAT1) binding affinity neurological disorders

Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate (CAS 6088-60-4) is a fully substituted 1,4-dianilinophthalazine derivative with molecular formula C₁₉H₁₉N₃O₃ and a molecular weight of 337.4 g/mol. The compound features a phthalazine core bearing a 4-methoxyanilino substituent at position 4 and an ethyl acetate side chain at position Its spectroscopic identity is established by a ¹H NMR spectrum acquired in DMSO-d₆ and archived in the Wiley KnowItAll NMR Spectral Library.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 6088-60-4
Cat. No. B12452118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate
CAS6088-60-4
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O3/c1-3-25-18(23)12-17-15-6-4-5-7-16(15)19(22-21-17)20-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22)
InChIKeyNOFIASRFFVYWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate (CAS 6088-60-4): Structural Identity and Database-Anchored Characterization


Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate (CAS 6088-60-4) is a fully substituted 1,4-dianilinophthalazine derivative with molecular formula C₁₉H₁₉N₃O₃ and a molecular weight of 337.4 g/mol . The compound features a phthalazine core bearing a 4-methoxyanilino substituent at position 4 and an ethyl acetate side chain at position 1. Its spectroscopic identity is established by a ¹H NMR spectrum acquired in DMSO-d₆ and archived in the Wiley KnowItAll NMR Spectral Library [1]. The compound is catalogued in authoritative cheminformatics databases including ChEMBL (CHEMBL3398500) and BindingDB (BDBM50063508), where it is associated with GABA transporter 1 (GAT1) binding data [2].

Why Generic Substitution Fails for Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate: Substituent- and Scaffold-Level Specificity


Phthalazine-based compounds cannot be generically interchanged because the identity and position of substituents on the phthalazine core critically govern target engagement, selectivity, and pharmacokinetic behavior. The 4-methoxyanilino group in CAS 6088-60-4 is electronically distinct from the 4-chloroanilino group found in the clinical-stage VEGFR inhibitor vatalanib (PTK787/ZK222584) and from the 4-methylanilino analog [1][2]. These substituent differences alter hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, which in turn modulate binding affinity at transporters and kinases. Furthermore, the ethyl acetate moiety at position 1 differentiates this compound from oxophthalazinyl acetic acids explored as aldose reductase inhibitors, where the oxidation state of the phthalazine ring is a key determinant of inhibitory potency [3]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in biological activity.

Quantitative Differentiation Evidence for Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate: Comparator-Anchored Data for Procurement Decisions


GAT1 Binding Affinity: Cross-Study Comparison of Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate vs. Clinically Validated GAT1 Inhibitors

In competitive MS binding assays against human and mouse GAT1 expressed in HEK293 cells, ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate exhibits Ki values of 1.10 μM (human GAT1) and 1.07 μM (mouse GAT1), with a functional IC₅₀ of 3.39 μM in [³H]GABA uptake assays [1]. This affinity is approximately 28-fold weaker than the clinically used GAT1 inhibitor tiagabine (Ki ≈ 0.1 μM; IC₅₀ = 67 nM in synaptosomes) , and approximately 27-fold weaker than NNC-711 (IC₅₀ = 0.04 μM for hGAT-1) . The compound's GAT1 affinity is comparable to that of CI-966 (IC₅₀ = 0.26 μM for hGAT-1) but remains 4- to 13-fold less potent. This moderate affinity profile positions the compound as a potential tool compound or scaffold for further optimization rather than a high-potency probe.

GABA transporter 1 (GAT1) binding affinity neurological disorders

Spectroscopic Identity Verification: ¹H NMR Characterization of Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate

The compound's ¹H NMR spectrum has been recorded in DMSO-d₆ and deposited in the Wiley KnowItAll NMR Spectral Library under SpectraBase Compound ID 7yRaAal7CPO [1]. This provides a verified spectroscopic fingerprint for identity confirmation upon receipt. In contrast, the 4-methylanilino analog (ethyl {4-[(4-methylphenyl)amino]phthalazin-1-yl}acetate, C₁₉H₁₉N₃O₂) differs in the absence of the methoxy oxygen, which eliminates the characteristic methoxy singlet (expected at δ ~3.7–3.8 ppm in ¹H NMR) and alters the aromatic proton splitting pattern of the anilino ring. The 4-chloroanilino analog (as in vatalanib) further differs in lacking the methoxy resonance entirely and in displaying distinct mass spectral isotopic patterns due to chlorine. This spectroscopic differentiation enables unambiguous identity verification during quality control workflows.

NMR spectroscopy structural confirmation quality control

Electronic Substituent Effect Differentiation: 4-Methoxy vs. 4-Methyl vs. 4-Chloro Anilino Substituents in the Phthalazine Scaffold

The 4-methoxyanilino substituent in CAS 6088-60-4 exerts a distinct electronic influence on the phthalazine core compared to the 4-methylanilino and 4-chloroanilino variants. The methoxy group is a strong electron-donating substituent (Hammett σₚ = −0.27) via resonance, which increases electron density on the anilino nitrogen and the conjugated phthalazine ring system [1]. In contrast, the 4-methyl group is a weaker electron donor (σₚ = −0.17, inductive only), and the 4-chloro group is electron-withdrawing by induction but weakly donating by resonance (σₚ = +0.23) [1]. These electronic differences have been shown to modulate VEGFR-2 kinase inhibitory potency within the anilinophthalazine class by over an order of magnitude, as reported by Bold et al. (2000), where modification of the 1-anilino moiety afforded derivatives with altered selectivity for Flt-1 and KDR vs. PDGF-R and c-Kit [2]. The methoxy substituent specifically enhances hydrogen-bond acceptor capacity at the para position, which may favor interactions with polar residues in transporter binding pockets such as GAT1.

structure-activity relationship electronic effects medicinal chemistry

Synthetic Utility as an Intermediate: Ethyl Ester as a Prodrug or Derivatization Handle in Oxophthalazinyl Acetic Acid Pathways

The ethyl acetate moiety at position 1 of the phthalazine ring provides a hydrolyzable ester handle that distinguishes this compound from the corresponding free carboxylic acid derivatives explored as aldose reductase inhibitors. Patent literature from Pfizer (US 5304557) demonstrates that oxophthalazinyl acetic acid ethyl esters serve as key synthetic intermediates that can be hydrolyzed to the active carboxylic acid pharmacophore, with aldose reductase inhibitory activity relevant to diabetic cataracts, retinopathy, and neuropathy [1][2]. The presence of the 4-methoxyanilino group (rather than the 4-oxo group of the oxophthalazinyl series) means this compound represents a distinct chemotype where the ester can be selectively manipulated while retaining the anilino substitution pattern. This contrasts with oxophthalazinyl acetic esters (e.g., ethyl 4-oxo-3H-phthalazin-1-yl acetate), where the ring oxidation state is fixed, limiting diversification options.

synthetic intermediate prodrug aldose reductase diabetic complications

Research and Industrial Application Scenarios for Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate Based on Quantitative Evidence


GAT1 Transporter Pharmacology: Moderate-Affinity Scaffold for GABA Uptake Inhibitor Optimization

The compound's established Ki of ~1.1 μM for human GAT1 and IC₅₀ of 3.39 μM for mouse GAT1 in recombinant HEK293 cell assays [1] makes it suitable as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at improving GAT1 inhibitory potency. Unlike the high-potency clinical inhibitors tiagabine (Ki ≈ 0.1 μM) and NNC-711 (IC₅₀ = 0.04 μM), the moderate affinity of this compound provides a wider dynamic range for detecting potency improvements during hit-to-lead optimization. The phthalazine core offers synthetic tractability for parallel derivatization of the anilino substituent and the ester side chain simultaneously.

Medicinal Chemistry Library Design: Electronic Substituent Diversification of the Anilinophthalazine Scaffold

The 4-methoxyanilino group (Hammett σₚ = −0.27) provides a distinct electronic environment compared to the more common 4-chloroanilino (σₚ = +0.23) and 4-methylanilino (σₚ = −0.17) variants explored in VEGFR inhibitor programs [2][3]. Incorporating this compound into a focused library enables systematic exploration of electronic effects on target binding across kinase and transporter panels, particularly where hydrogen-bond acceptor capacity at the anilino para position is hypothesized to improve affinity.

Synthetic Methodology Development: Phthalazine Scaffold Functionalization with Preserved Ester Handle

The compound serves as a versatile substrate for developing and validating novel synthetic methods on the phthalazine scaffold, including C–H functionalization, cross-coupling, and N-alkylation reactions [4]. The ethyl ester group provides a convenient handle for subsequent hydrolysis to the carboxylic acid, enabling late-stage diversification. The non-oxo nature of the phthalazine ring (4-anilino substitution) distinguishes it from the more extensively patented oxophthalazinyl acetic acid series, potentially offering freedom-to-operate advantages in method development.

Analytical Reference Standard: NMR-Based Identity Confirmation in Quality Control Workflows

With its verified ¹H NMR spectrum in DMSO-d₆ archived in the Wiley KnowItAll Spectral Library [5], this compound can serve as an analytical reference standard for confirming the identity of phthalazine-containing samples. The characteristic methoxy singlet provides an unambiguous spectroscopic marker that distinguishes this compound from the 4-methyl and 4-chloro analogs, which lack this resonance, reducing the risk of misidentification during receipt or inventory management.

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